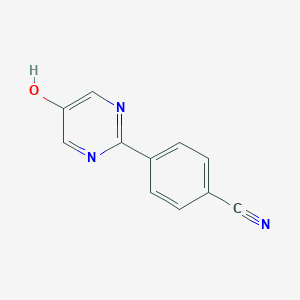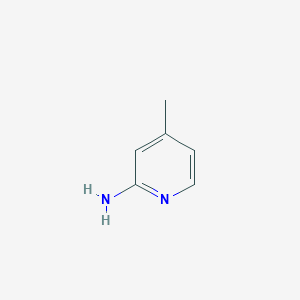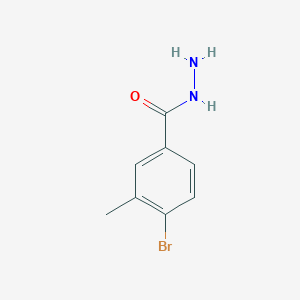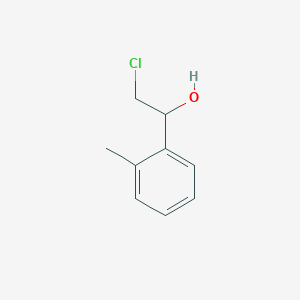
2-Chloro-1-(2-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-methylphenyl)ethanol (CME) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-chloro-1-(o-tolyl)ethanol or o-chloro-α-(2-tolyl)ethanol and has a molecular formula of C9H11ClO.
Scientific Research Applications
CME has been studied extensively for its potential applications in different fields of science. In the pharmaceutical industry, CME has been used as an intermediate in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents. CME has also been used in the synthesis of chiral ligands for asymmetric catalysis in organic chemistry.
Mechanism Of Action
The mechanism of action of CME is not fully understood. However, studies have shown that CME can inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, and their inhibition by CME may contribute to its anti-inflammatory effects.
Biochemical And Physiological Effects
CME has been shown to have anti-inflammatory and analgesic effects in animal models. Studies have also demonstrated its potential as an anti-cancer agent. CME has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using CME in lab experiments is its relatively low toxicity compared to other chemicals used in organic synthesis. However, CME is sensitive to air and moisture, and its purity can be affected by exposure to these conditions. This can be a limitation in lab experiments that require high purity of the compound.
Future Directions
There is still much to learn about the potential applications of CME in different fields of science. Future research could focus on developing more efficient methods for synthesizing CME and exploring its potential as an anti-inflammatory and anti-cancer agent. Further studies could also investigate the mechanism of action of CME and its effects on different biological systems.
Synthesis Methods
CME can be synthesized using different methods, including the reaction of 2-methylphenylmagnesium bromide with ethylene oxide and subsequent chlorination with thionyl chloride. Another method involves the reaction of 2-methylphenylacetaldehyde with ethylene oxide in the presence of a catalyst and subsequent chlorination with thionyl chloride. The yield of CME using these methods ranges from 60-80%.
properties
CAS RN |
141303-27-7 |
|---|---|
Product Name |
2-Chloro-1-(2-methylphenyl)ethanol |
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
2-chloro-1-(2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI Key |
REKZYTLKSIECQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(CCl)O |
Canonical SMILES |
CC1=CC=CC=C1C(CCl)O |
synonyms |
Benzenemethanol, -alpha--(chloromethyl)-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



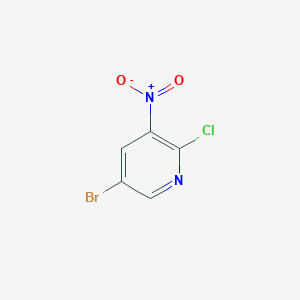
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
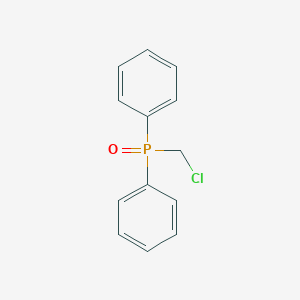
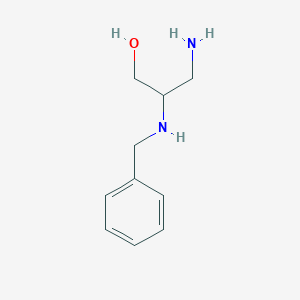
![(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol](/img/structure/B118582.png)
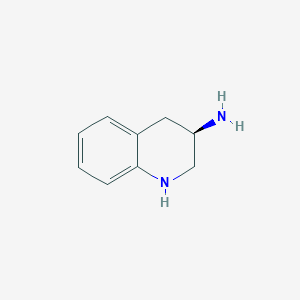
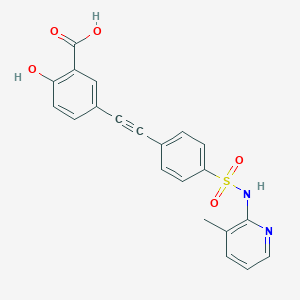
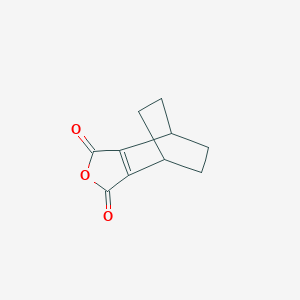
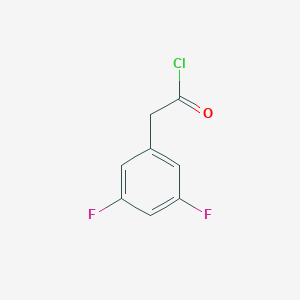
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
![N-[(2S)-3-oxobutan-2-yl]acetamide](/img/structure/B118593.png)
